molecular formula C9H12N2O2 B2442582 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1547032-04-1

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2442582
CAS No.: 1547032-04-1
M. Wt: 180.207
InChI Key: IODNNRPTEMFEFR-UHFFFAOYSA-N
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Description

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNNRPTEMFEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

A patent detailing 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one synthesis highlights the utility of hydrazine-carbonyl cyclocondensation. Adapting this for the target compound:

Reaction scheme :

  • Starting materials :
    • Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate.
    • Methylhydrazine or substituted hydrazine.
  • Cyclization : Reflux in aqueous or alcoholic media induces nucleophilic attack of hydrazine on the carbonyl, forming the pyrazolone ring.
  • Oxidation : Selective oxidation of the 5-position ester to carboxylic acid (e.g., using KMnO₄ or RuO₄).

Key parameters :

  • Solvent : Ethanol/water mixtures enhance solubility and reaction efficiency.
  • Temperature : Reflux conditions (~80°C) accelerate ring closure without side reactions.

Transition Metal-Catalyzed Cyclizations

Palladium or copper catalysts facilitate C–N bond formation in heterocyclic syntheses. For example, intramolecular Buchwald-Hartwig amination could close the pyrazolo ring:

  • Precursor : N-(2-bromo-4-methyl-5-carboxy-1,2,3,4-tetrahydropyridinyl)hydrazine.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃ in toluene/tert-butanol.

This method offers precise control over regiochemistry but requires stringent anhydrous conditions.

Post-Synthetic Functionalization

Methyl Group Installation

The 4-methyl group may originate from:

  • Preformed building blocks : 4-Methylpiperidone derivatives.
  • Post-cyclization alkylation : Treating the deprotonated pyridine nitrogen with methyl iodide.

Critical Evaluation of Synthetic Pathways

Method Yield Range Conditions Advantages Limitations
Multicomponent 60–85% Aqueous, 80°C Atom-economical, scalable Limited substrate scope
Hydrazine Cyclization 70–90% Ethanol/H₂O, reflux Simple setup, no catalysts Requires oxidation step
Metal-Catalyzed 50–75% Anhydrous, Pd/Xantphos High regiocontrol Costly catalysts, sensitive to O₂/H₂O

Key observations :

  • Multicomponent reactions balance efficiency and sustainability but struggle with sterically hindered substrates.
  • Hydrazine cyclization is robust but necessitates additional steps for carboxylation.
  • Transition metal catalysis enables precise ring formation but incurs higher costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, pharmacological effects, and relevant case studies to provide a comprehensive overview of its significance in the field.

  • Chemical Name : this compound
  • Molecular Formula : C9H12N2O2
  • Molecular Weight : 180.204 g/mol
  • CAS Number : 307307-82-0

Anti-inflammatory Effects

Compounds within the pyrazolo family have been evaluated for their anti-inflammatory activities. A notable study reported that certain pyrazolyl derivatives inhibited pro-inflammatory cytokines such as IL-17 and TNFα with IC50 values ranging from 0.1 to 1 µM . This suggests that this compound may also exhibit similar anti-inflammatory properties due to its structural characteristics.

Neuroprotective Effects

There is emerging evidence that pyrazolo compounds may possess neuroprotective effects. A study focused on the neuroprotective potential of related compounds indicated that they could mitigate neuronal damage in models of neurodegenerative diseases. Although direct research on this compound is sparse, its potential in this area remains an avenue for future exploration.

Case Studies and Research Findings

Study Findings Reference
Antibacterial ActivityModerate activity against S. aureus and E. coli with MIC = 250 µg/mL
Anti-inflammatory EffectsInhibition of IL-17 and TNFα with IC50 values between 0.1 - 1 µM
Neuroprotective PotentialSuggested mitigation of neuronal damage; further studies needed

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that similar compounds interact with specific biochemical pathways related to inflammation and microbial resistance. For example:

  • Target Interaction : Potential interaction with inflammatory mediators.
  • Biochemical Pathways : Disruption of pathways involved in cytokine release and microbial growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid, and how do reaction conditions influence product yield?

  • Answer : The compound is typically synthesized via cyclization of substituted pyrazole precursors. For example, hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles, which are further functionalized. Key steps include:

  • Cyclization : Use of ethanol/DMF mixtures for crystallization to isolate intermediates .
  • Functionalization : Reaction with acyl chlorides (e.g., benzoyl chloride in pyridine) to introduce substituents at position 7 .
  • Optimization : Yield depends on solvent polarity (e.g., DMF enhances solubility) and temperature (reflux vs. room temperature) .

Q. How is structural confirmation performed for this compound and its derivatives?

  • Answer : Multi-spectral analysis is critical:

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.1 ppm) and carbon frameworks .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH/OH groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ ions) .
  • Elemental Analysis : Matches experimental vs. calculated C/H/N/O percentages .

Advanced Research Questions

Q. How can contradictory spectral data in heterocyclic derivatives be resolved during structural elucidation?

  • Answer : Contradictions often arise from tautomerism or dynamic NMR effects. Strategies include:

  • Variable Temperature NMR : Identifies exchange broadening in NH or OH protons .
  • DEPT/HSQC Experiments : Differentiates quaternary carbons from CH/CH₂ groups in complex scaffolds .
  • Computational Modeling : Compares experimental 13C shifts with DFT-calculated values for ambiguous positions .

Q. What methodologies enable selective functionalization at position 7 of the tetrahydropyrazolo[1,5-a]pyridine core?

  • Answer : Position 7 is activated for electrophilic substitution. Advanced approaches include:

  • Silylformamidine Reactions : Introduces dimethylamino or trifluoromethyl groups via Pd-catalyzed coupling .
  • Microwave-Assisted Synthesis : Accelerates reactions (e.g., nitro group reduction) while minimizing side products .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during functionalization .

Q. How do steric and electronic effects of substituents impact biological activity in related pyrazolo-pyridine analogs?

  • Answer : Substituent analysis reveals:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl at position 7 enhances enzyme inhibition (e.g., kinase targets) by increasing electrophilicity .
  • Steric Hindrance : Bulky aryl groups at position 2 reduce binding affinity to GABAA receptors, as shown in benzodiazepine analogs .
  • Hydrogen Bonding : Carboxylic acid moieties improve solubility and interactions with polar binding pockets .

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